5-(2-Bromovinyl)uridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2O6 |

|---|---|

Molecular Weight |

349.13 g/mol |

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8-,10-/m1/s1 |

InChI Key |

GCQYYIHYQMVWLT-YPLKXGEDSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr |

Synonyms |

5-(2-bromovinyl)uridine |

Origin of Product |

United States |

Foundational & Exploratory

5-(2-Bromovinyl)uridine CAS number and molecular weight specifications

Executive Summary

5-(2-Bromovinyl)uridine (often abbreviated as BVRU ) is a synthetic pyrimidine nucleoside analog structurally related to the potent antiviral drug Brivudine (BVDU). While Brivudine is a 2'-deoxyuridine derivative, BVRU retains the ribose sugar moiety. This structural distinction significantly alters its pharmacological profile, particularly its affinity for viral thymidine kinases.

BVRU is primarily utilized in virology research to probe the substrate specificity of nucleoside kinases and as a metabolic reference standard in the study of bromovinyl nucleoside catabolism. It serves as a critical control compound in defining the structure-activity relationships (SAR) of 5-substituted uracils against Herpes Simplex Virus type 1 (HSV-1).

Part 1: Chemical Identity & Specifications

Core Specifications

The following data establishes the precise chemical identity for 5-(2-Bromovinyl)uridine. Researchers must distinguish this compound from its 2'-deoxy counterpart (Brivudine) to avoid experimental error.

| Specification | Detail |

| Chemical Name | 5-(2-Bromovinyl)uridine |

| Common Abbreviations | BVRU; (E)-BVRU |

| CAS Number | 86391-68-6 |

| Molecular Formula | C₁₁H₁₃BrN₂O₆ |

| Molecular Weight | 349.14 g/mol |

| Stereochemistry | The biologically active form is the (E)-isomer (trans). |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water. |

Structural Distinction (Critical)

-

BVRU (Riboside): Contains a ribose sugar (2'-OH and 3'-OH).

-

BVDU (Brivudine): Contains a 2'-deoxyribose sugar (only 3'-OH).

Note: The presence of the 2'-hydroxyl group in BVRU drastically reduces its affinity for Herpes Simplex Virus Thymidine Kinase (HSV-TK) compared to BVDU, rendering it significantly less potent as an antiviral agent but valuable for mechanistic studies.

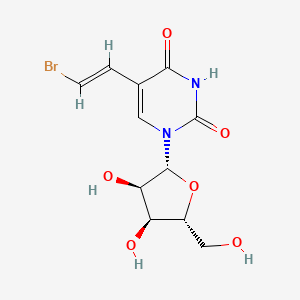

Molecular Structure Diagram

The following diagram illustrates the chemical structure of (E)-5-(2-Bromovinyl)uridine, highlighting the critical trans geometry of the bromovinyl group.

Caption: Structural assembly of 5-(2-Bromovinyl)uridine showing the ribose-base linkage and the C5-bromovinyl modification.

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of BVRU typically employs palladium-catalyzed cross-coupling reactions (Heck-type) on 5-halogenated uridine precursors. The most authoritative route, established by De Clercq and colleagues, ensures the retention of the E-configuration.

Protocol: Synthesis via Heck Coupling

Precursors: 5-Iodouridine, Methyl Acrylate, Palladium(II) Acetate.

-

Coupling Reaction:

-

React 5-iodouridine with methyl acrylate in the presence of a palladium catalyst (Pd(OAc)₂) and a base (triethylamine) in acetonitrile or DMF at 80°C.

-

Product: (E)-5-(2-carbomethoxyvinyl)uridine.

-

Mechanism:[1][2][3] Oxidative addition of Pd to the C-I bond, followed by olefin insertion and beta-hydride elimination.

-

-

Hydrolysis:

-

Treat the intermediate with 0.5 N NaOH to hydrolyze the ester to the carboxylic acid: (E)-5-(2-carboxyvinyl)uridine.

-

-

Hunsdiecker-Type Decarboxylation (Bromination):

-

React the carboxylic acid derivative with N-bromosuccinimide (NBS) and potassium acetate in water/DMF.

-

Final Product: (E)-5-(2-Bromovinyl)uridine (BVRU).[4]

-

Purification: Recrystallization from water or methanol/water mixtures.

-

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from 5-iodouridine to BVRU via Heck coupling and decarboxylative bromination.

Part 3: Pharmacology & Applications[1][2][4][5]

Mechanism of Action

BVRU acts as a nucleoside analog, but its activity is strictly regulated by its ability to be phosphorylated.

-

Cellular Uptake: BVRU enters cells via nucleoside transporters.

-

Phosphorylation (The Bottleneck):

-

In HSV-1 infected cells , the viral Thymidine Kinase (TK) can phosphorylate BVRU to BVRU-monophosphate (BVRU-MP).

-

Constraint: HSV-TK has a much lower affinity for ribosides (BVRU) compared to deoxyribosides (BVDU). This makes BVRU a "poor substrate" relative to Brivudine.

-

-

DNA Incorporation: If phosphorylated to the triphosphate form, it can be incorporated into viral DNA, causing chain termination or instability.[4]

Comparative Activity Profile

| Organism/Enzyme | Activity Level | Notes |

| HSV-1 (KOS strain) | Moderate | MIC₅₀ is significantly higher (less potent) than BVDU.[4] |

| HSV-2 | Low/Inactive | Poor substrate for HSV-2 TK. |

| Vaccinia Virus | Active | Comparable spectrum to BVDU but lower potency. |

| Mitochondrial Toxicity | Low | Unlike some analogs, BVRU shows low interference with host polymerases. |

Analytical Profiling (HPLC & NMR)

For quality control, BVRU is characterized by the following:

-

UV Spectroscopy: λmax ≈ 250 nm and 290 nm (characteristic of the bromovinyl-uracil chromophore).

-

¹H-NMR (DMSO-d₆):

-

Vinylic Protons: Two doublets with a coupling constant (J) of ~13.5 Hz, confirming the (E)-configuration . (Z-isomers typically show J ≈ 7-8 Hz).

-

C5 Proton: Absent (substituted).

-

Ribose Protons: Distinct signals for 2'-OH and 3'-OH, distinguishing it from BVDU.

-

References

-

De Clercq, E., Desgranges, C., Herdewijn, P., Sim, I. S., & Jones, A. S. (1986). Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. Journal of Medicinal Chemistry, 29(2), 213–217.[4] Link

-

ChemicalBook. (n.d.). 5-(2-Bromovinyl)uridine Product Specifications & CAS 86391-68-6.[5] Retrieved from ChemicalBook Database. Link

-

PubChem. (n.d.). 5-(2-Bromovinyl)uridine (Compound CID 6439737). National Center for Biotechnology Information. Link

-

Cayman Chemical. (n.d.). Brivudine (BVDU) Product Information (For comparative context). Link

Sources

- 1. RU2477315C2 - Cpg-oligonucleotide analogues, containing hydrophobic t-analogues with amplified immunostimulatory activity - Google Patents [patents.google.com]

- 2. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA2175806A1 - Virus associated multiple sclerosis: treatments, prevention and diagnosis thereof - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Chemical Product Catalog _Letter B_Page 1576_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-(2-Bromovinyl)uridine in Plasma

Methodology for Pharmacokinetic Profiling and DPD Inhibition Risk Assessment

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 5-(2-Bromovinyl)uridine in human plasma. While often overshadowed by its deoxy-analog (Brivudine) or its nucleobase metabolite (5-(2-bromovinyl)uracil), the precise quantification of the ribosyl-nucleoside is critical for comprehensive pharmacokinetic (PK) mapping and safety monitoring during antiviral drug development. This guide addresses the specific challenges of nucleoside polarity, bromine isotope patterns, and matrix interference, providing a self-validating workflow for regulated bioanalytical environments.

Introduction & Clinical Relevance

The Safety Imperative: DPD Inhibition

The quantification of 5-(2-bromovinyl)uridine and its metabolites is not merely a PK exercise; it is a safety imperative. Nucleoside analogs containing the 5-bromovinyl moiety (e.g., Sorivudine, Brivudine) are metabolically cleaved to form (E)-5-(2-bromovinyl)uracil (BVU-base) .[1][2][3][4]

This base is a "suicide inhibitor" of Dihydropyrimidine Dehydrogenase (DPD) , the enzyme responsible for detoxifying >80% of administered 5-Fluorouracil (5-FU). Co-administration of bromovinyl nucleosides with fluoropyrimidines (5-FU, Capecitabine) leads to accumulation of toxic 5-FU levels, resulting in potentially fatal myelosuppression.[5]

Metabolic Pathway Context

Understanding the analyte's position in the metabolic cascade is essential for data interpretation.

Figure 1: Metabolic pathway illustrating the convergence of bromovinyl nucleosides toward the toxic base (BVU) and DPD inactivation.

Compound Properties & Method Strategy

Chemical Identity[2][11][12][13]

-

Analyte: 5-(2-Bromovinyl)uridine[1][2][3][4][6][7][8][9][10][11]

-

Molecular Formula: C₁₁H₁₃BrN₂O₆

-

Molecular Weight: ~349.1 Da (79Br) / 351.1 Da (81Br)

-

Key Feature: The Bromine atom provides a distinct 1:1 isotopic ratio (

), which serves as a powerful confirmation tool in MS/MS to rule out non-halogenated interferences.

Strategic Challenges & Solutions

| Challenge | Scientific Causality | Technical Solution |

| Polarity | As a ribosyl nucleoside, it is highly polar and elutes near the void volume on standard C18 columns. | Column Choice: Use a High-Strength Silica (HSS) T3 or Polar-Embedded C18 column to increase retention of polar species in high-aqueous phases. |

| Matrix Effect | Plasma phospholipids co-elute with polar analytes, suppressing ionization. | Diverter Valve: Divert the first 1.0 min of flow to waste. Gradient: Use a "wash" step at 95% organic to clear lipids. |

| Isotopes | Bromine splits the signal intensity between mass 349 and 351. | Summation: Monitor both transitions for sensitivity, or use the 79Br transition for quantitation and 81Br for qualification (ratio check). |

Experimental Protocol

Reagents and Materials[15][16][17][18][19]

-

Reference Standard: 5-(2-Bromovinyl)uridine (>98% purity).[11]

-

Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g.,

-Uridine) or structural analog (e.g., 5-Bromouridine). Note: SIL is preferred to compensate for matrix effects. -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

-

Matrix: K2EDTA Human Plasma (free of interfering nucleosides).

Sample Preparation (Protein Precipitation)

Rationale: Nucleosides are often too polar for standard Liquid-Liquid Extraction (LLE). Protein Precipitation (PPT) is efficient and maintains high recovery.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex gently.

-

Precipitate: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

-

Why Acidified MeOH? Acid helps stabilize the nucleoside and improves protein crash efficiency.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to a clean vial.

-

Dilute: Add 100 µL of Water (0.1% FA) to the supernatant.

-

Critical Step: Diluting the methanolic extract with water ensures the sample solvent strength is weak enough to allow focusing on the LC column. Injecting pure methanol leads to peak fronting.

-

LC-MS/MS Conditions[16]

Chromatography (LC)

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid.[12]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | %A | %B | Event |

|---|---|---|---|

| 0.00 | 98 | 2 | Loading/Focusing |

| 1.00 | 98 | 2 | Isocratic Hold |

| 4.00 | 50 | 50 | Elution Gradient |

| 4.10 | 5 | 95 | Column Wash (Lipid removal) |

| 5.50 | 5 | 95 | Hold Wash |

| 5.60 | 98 | 2 | Re-equilibration |

| 7.00 | 98 | 2 | End of Run |

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).[13]

-

Note: While negative mode is often used for halogenated bases, the ribose moiety protonates well in positive mode

.

-

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

|---|

| 5-(2-BV)Uridine | 349.0 (

Mechanism: The primary fragmentation is the cleavage of the N-glycosidic bond, losing the ribose sugar (neutral loss of ~132 Da) to yield the protonated base.

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow from plasma extraction to data analysis.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the following parameters must be monitored in every batch:

Linearity & Range[16][17]

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Regression: Linear

weighting. -

Acceptance:

.[9]

Isotope Ratio Confirmation (The "Fingerprint")

Because the analyte contains Bromine, the peak area ratio of the 349 transition to the 351 transition should remain constant (approx 1:1).

-

QC Rule: If the Quantifier/Qualifier ratio deviates by >20% from the standard, the peak is likely an interference and should be flagged.

Matrix Effect Evaluation[17]

-

Post-Column Infusion: Infuse the analyte at a constant rate while injecting a blank plasma extract. Monitor for dips in the baseline at the retention time (3.5 - 4.0 min).

-

Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.

Troubleshooting & Best Practices

-

Carryover: Brominated compounds can be "sticky."

-

Fix: Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.

-

-

Stability: Nucleosides can degrade in plasma at room temperature due to enzymatic activity (e.g., phosphorylases).

-

Fix: Keep all samples on ice. Process within 1 hour of thawing. Consider adding tetrahydrouridine (THU) to collection tubes if deaminase activity is suspected (though less relevant for bromovinyl analogs).

-

-

Interference: Endogenous uridine elutes earlier.

-

Check: Ensure baseline resolution between Uridine (MW 244) and 5-(2-Bromovinyl)uridine (MW 349). While masses differ, high concentrations of endogenous uridine can cause source saturation.

-

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

-

Ogura, K., et al. (1998). "Suicidal inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil derived from the antiviral, sorivudine."[1][2][4][6][7] Cancer Letters, 122(1-2), 107-113.[2] [Link]

-

De Clercq, E. (2005).[3] "(E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)."[1][2][3][9][11] Medicinal Research Reviews, 25(1), 1-20.[3] [Link]

-

Liu, G., et al. (2021).[14] "Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach." Journal of Pharmaceutical and Biomedical Analysis, 193, 113669. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of in vivo drug-drug interactions based on mechanism-based inhibition from in vitro data: inhibition of 5-fluorouracil metabolism by (E)-5-(2-Bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suicidal inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil derived from the antiviral, sorivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A possible mechanism of eighteen patient deaths caused by interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. [Molecular toxicological mechanism of the lethal interactions of the new antiviral drug, sorivudine, with 5-fluorouracil prodrugs and genetic deficiency of dihydropyrimidine dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (E)-5-(2-Bromovinyl)-2'-deoxyuridine | CymitQuimica [cymitquimica.com]

- 12. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]

- 14. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing degradation of 5-(2-Bromovinyl)uridine during storage

Welcome to the technical support guide for 5-(2-Bromovinyl)uridine (BVU), also known as Brivudine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of BVU throughout storage and experimentation. As a potent antiviral nucleoside analog, maintaining its chemical structure is paramount for reproducible and reliable results.[1] This guide provides in-depth answers to common questions, troubleshooting solutions for stability issues, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid BVU powder?

A1: For long-term stability, solid BVU should be stored at -20°C or lower in a tightly sealed container.[2][3] The primary concerns for the solid compound are moisture and light. Therefore, storage in a desiccated and dark environment is crucial to prevent hydrolysis and photodegradation.[2][4] Many suppliers recommend storage at 2-8°C for short-term use, but for periods longer than a few weeks, -20°C is the industry standard to minimize thermal degradation.[5]

Q2: I need to prepare a stock solution of BVU. What is the best solvent and how should I store it?

A2: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.[2] BVU is also soluble in DMF.[3] For long-term storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2] Repeated cycling between room temperature and freezing can introduce moisture and accelerate degradation.

Q3: How sensitive is BVU to light?

A3: BVU is susceptible to photodegradation.[2] Exposure to UV and even ambient laboratory light can cause photoisomerization of the (E)-isomer to the less active (Z)-isomer and other degradants.[6][7] This makes it imperative to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil.[2][4]

Q4: What is the primary degradation pathway for BVU?

A4: The main degradation pathway is the cleavage of the N-glycosidic bond that links the 5-(2-bromovinyl)uracil base to the deoxyribose sugar. This hydrolysis results in the formation of the inactive metabolite (E)-5-(2-bromovinyl)uracil (BVU base) and the deoxyribose sugar.[3][8] This process can be catalyzed by acidic or basic conditions and enzymatic activity, particularly from pyrimidine nucleoside phosphorylases.[8]

Storage Condition Summary

| Compound State | Recommended Solvent | Storage Temperature | Key Considerations | Expected Stability |

| Solid Powder | N/A | -20°C or lower[2][3] | Protect from light and moisture.[2][4] Use a desiccator. | ≥ 4 years[3] |

| Stock Solution | Anhydrous DMSO[2] | -80°C[2] | Aliquot to avoid freeze-thaw cycles. Use amber vials. | Stable for several months; re-qualification recommended after 6 months. |

| Aqueous Solution | Buffered Saline (e.g., PBS) | Use immediately; if short-term storage is needed, store at 2-8°C for no more than 24 hours. | pH-dependent hydrolysis is a major concern.[9] Avoid basic pH. | Prone to rapid degradation; half-life can be hours depending on pH and temperature.[9] |

Troubleshooting Guide

This section addresses common problems encountered during the handling and storage of BVU.

Problem 1: Inconsistent or lower-than-expected activity in biological assays.

-

Potential Cause: Degradation of BVU in stock solutions or assay media.

-

Troubleshooting Steps:

-

Verify Stock Integrity: Prepare a fresh dilution from your -80°C stock and compare its performance against a newly prepared stock solution from solid material.

-

Analyze Stock Purity: Use HPLC-UV to check the purity of your stock solution. Look for the appearance of new peaks, particularly the earlier-eluting BVU base.

-

Assess Media Stability: Nucleoside analogs can be unstable in aqueous cell culture media, especially if the pH is not strictly controlled or if it contains certain enzymes.[2] Perform a time-course experiment by incubating BVU in your assay medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 6, 24 hours) by HPLC to quantify degradation.

-

Control pH: Ensure the pH of your assay medium is stable and ideally neutral to slightly acidic. Basic conditions can accelerate hydrolysis.[9]

-

Problem 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.

-

Potential Cause: Formation of degradation products due to improper storage or handling.

-

Troubleshooting Steps:

-

Identify Degradants: The most common degradant is the (E)-5-(2-bromovinyl)uracil base, which will have a different retention time than the parent BVU. Mass spectrometry can confirm its identity.

-

Check for Photoisomerization: If the compound has been exposed to light, you may see the formation of the (Z)-isomer.[6] This may appear as a small peak close to the main (E)-isomer peak.

-

Review Handling Procedures: Ensure all solutions are prepared with high-purity, anhydrous solvents.[2] Confirm that storage containers are properly sealed and protected from light.[4][10]

-

Visualizing Degradation and Stability Workflows

A clear understanding of the degradation pathway and the workflow for assessing stability is critical for maintaining the quality of your BVU supply.

Caption: Experimental workflow for BVU purity analysis by HPLC.

References

-

Ashwell, M. A., & Larwood, V. (1991). Comparative metabolic fates of E-5-(2-bromovinyl)-2'-deoxyuridine and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil in herpes simplex virus-infected cells. PubMed. Retrieved from [Link]

-

Al-Aqeel, S. (2017). Medication Storage Appropriateness in US Households. PMC. Retrieved from [Link]

-

Reeuwijk, H. J., Tjaden, U. R., & van der Greef, J. (1999). Development and validation of a bioanalytical assay for (E)-5-(2-bromovinyl)-2'deoxyuridine in plasma by capillary zone electrophoresis. PubMed. Retrieved from [Link]

-

Jones, A. S., et al. (1981). Synthesis and Antiviral Properties of (Z)-5-(2-Bromovinyl)-2'-deoxyuridine. ElectronicsAndBooks. Retrieved from [Link]

-

De Clercq, E., et al. (1986). Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine. PubMed. Retrieved from [Link]

-

Nishiyama, T., et al. (2000). Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH. PubMed. Retrieved from [Link]

-

Baystate Health. (2023). Medication Storage Temperature Guidelines - What is Safe?. Retrieved from [Link]

-

BSI. (n.d.). Uridine Testing Methods. Retrieved from [Link]

-

Galmarini, C. M., et al. (2011). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. PMC. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Wikipedia. (n.d.). Brivudine. Retrieved from [Link]

-

ChemBK. (2024). 5-Bromouridine. Retrieved from [Link]

-

Preprints.org. (2023). Semiconductor-based photocatalytic degradation of Antiviral drug pollutants: A mini review. Retrieved from [Link]

-

Jones, A. S., et al. (1981). Synthesis and antiviral properties of (Z)-5-(2-bromovinyl)-2'-deoxyuridine. PubMed. Retrieved from [Link]

-

Dexter, T. M., et al. (1983). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

DTIC. (2016). Determination of 5-Bromo-2'-Deoxyuridine (BrdU) in Well Water by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Atanasova, A., et al. (2025). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. Retrieved from [Link]

-

Levy, M., & Miller, S. L. (1996). Hydrolysis of Dihydrouridine and Related Compounds. NASA Technical Reports Server. Retrieved from [Link]

-

Semantic Scholar. (2026). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Retrieved from [Link]

-

Lhiaubet-Vallet, V., et al. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Photodegradation mechanisms of acyclovir in water and the toxicity of photoproducts. Retrieved from [Link]

-

Lin, Z., et al. (2015). Photolysis of three antiviral drugs acyclovir, zidovudine and lamivudine in surface freshwater and seawater. PubMed. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-5-(2-Bromovinyl)-2 -deoxyuridine 69304-47-8 [sigmaaldrich.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Synthesis and antiviral properties of (Z)-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative metabolism of E-5-(2-bromovinyl)-2'-deoxyuridine and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil in herpes simplex virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

Technical Support Center: 5-(2-Bromovinyl)uridine Isomer Resolution

Executive Summary

You are likely encountering difficulty separating the (E)-5-(2-bromovinyl)uridine (biologically active, trans) from the (Z)-isomer (inactive impurity, cis).[1] This is a common bottleneck in the synthesis of Brivudine and its ribose analogs.

The separation challenge stems from three factors:

-

Dipole Similarity: Both isomers possess similar polarity, making standard silica chromatography inefficient.

-

Photo-Instability: The E-isomer undergoes rapid photo-isomerization to the Z-form under standard laboratory lighting.

-

Thermal Equilibration: High-temperature recrystallization can alter isomer ratios if not controlled.

This guide provides a validated workflow to diagnose, separate, and maintain the purity of the E-isomer.

Module 1: Diagnostic Workflow

Before altering your purification method, confirm the nature of your mixture. Use this decision tree to select the correct protocol.

Figure 1: Decision matrix for selecting purification methodology based on initial purity and scale.

Module 2: Analytical Verification (The "Truth" Step)

Do not rely on TLC. You must use 1H-NMR or RP-HPLC to verify isomer identity.

NMR Validation (Definitive)

The coupling constant (

-

E-Isomer (Trans):

(Characteristic of trans coupling). -

Z-Isomer (Cis):

(Characteristic of cis coupling).

Analytical HPLC Method

Use this method to monitor reaction progress and purity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., ODS-3), |

| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate) |

| Mobile Phase B | Methanol (MeOH) |

| Gradient | 0-5 min: 10% B; 5-25 min: 10% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm and 290 nm |

| Elution Order | Z-isomer typically elutes beforeE-isomer (due to higher polarity/dipole moment of Z). |

Note: The E-isomer is less polar due to dipole cancellation across the trans double bond, resulting in stronger retention on the lipophilic C18 stationary phase.

Module 3: Purification Protocols

Protocol A: Fractional Crystallization (Bulk Scale)

Best for: Mixtures where E-isomer is already dominant (>80%) and scale is >5g.

Mechanism: The E-isomer packs more efficiently into crystal lattices than the Z-isomer, leading to lower solubility in water/ethanol mixtures.

-

Solvent System: Water : Ethanol (3:1 v/v).

-

Dissolution: Suspend crude solid in the solvent. Heat to reflux (

) until fully dissolved. Do not exceed 1 hour at reflux to prevent thermal isomerization. -

Cooling:

-

Cool rapidly to

. -

Cool slowly (over 4-6 hours) from

to

-

-

Filtration: Filter the precipitate. The solid is enriched E-isomer . The filtrate (mother liquor) contains the Z-isomer and uncrystallized E.

-

Recycling: If yield is low, concentrate the mother liquor and repeat, but be aware that Z-isomer content will increase in subsequent crops.

Protocol B: Preparative RP-HPLC (High Purity/Low Scale)

Best for: Cleaning up Z-enriched mixtures or purifying <1g for biological assays.

-

Stationary Phase: C18 Prep Column (

). -

Mobile Phase: Isocratic elution is often superior for isomer separation than gradient.

-

Mix: 75% Water / 25% Methanol.

-

-

Loading: Dissolve sample in minimal DMSO or Mobile Phase (do not use pure MeOH as it may cause peak distortion).

-

Collection: Collect peaks based on UV threshold.

-

Workup: Lyophilize fractions immediately. Keep fractions in the dark.

Module 4: Root Cause Analysis - Why is Z forming?

If you purify the E-isomer and find Z-isomer reappearing, you are fighting Photo-Isomerization .

The Mechanism

The 2-bromovinyl chromophore is highly sensitive to UV light. Absorption of a photon excites the

Prevention Protocol

-

Amber Glassware: ALL flasks, vials, and HPLC reservoirs must be amber-coated or wrapped in aluminum foil.

-

Lighting: Perform final purification steps under yellow safety lights (sodium vapor) or low-intensity LED if possible. Avoid direct sunlight at all costs.

-

pH Stability: Avoid highly acidic conditions (pH < 2) for prolonged periods, as this can promote halogen exchange or elimination, though less likely to cause direct isomerization than light.

FAQ: Troubleshooting

Q: My HPLC peaks are tailing and merging. How do I improve resolution? A: Isomer separation requires strict pH control. Ensure your aqueous mobile phase is buffered (Ammonium Acetate pH 4.5-5.0). Unbuffered water can lead to protonation changes on the uracil ring, causing peak broadening that obscures the isomer split.

Q: Can I convert the Z-isomer back to the E-isomer? A: Yes, via Isomerization equilibration .

-

Dissolve the Z-enriched waste in methanol.

-

Add a catalytic amount of

(Iodine) or expose to controlled UV light (high risk of degradation). -

Heat to reflux for 2 hours.

-

This establishes a thermodynamic equilibrium (often 60:40 E:Z).

-

Re-run Protocol A (Crystallization) to harvest the E-isomer. Note: This is a salvage method, not a primary synthesis method.

Q: I see a third peak appearing after the E-isomer. What is it?

A: This is likely the de-brominated byproduct (5-vinyluridine) or a cyclized furanopyrimidine derivative if the reaction temperature was too high (

References

-

De Clercq, E., et al. (1979). "(E)-5-(2-Bromovinyl)-2'-deoxyuridine: A potent and selective anti-herpes agent."[3][7] Proceedings of the National Academy of Sciences.

-

Jones, A. S., et al. (1981). "Synthesis and antiviral properties of (Z)-5-(2-bromovinyl)-2'-deoxyuridine." Journal of Medicinal Chemistry.

-

Walker, R. T. (1980).[3] "Synthesis of the E- and Z-isomers of 5-(2-bromovinyl)-2'-deoxyuridine." Nucleic Acids Symposium Series. (Foundational text on the NMR coupling constants

Hz vs -

Szinai, I., et al. (1991).[1] "Cis-trans-isomerization of [E]-5-(2-bromovinyl)-2,2'-anhydrouridine in vivo in rats." Xenobiotica. (Demonstrates biological relevance of isomerization).

Sources

- 1. cis-trans-isomerization of [E]-5-(2-bromovinyl)-2,2'-anhydrouridine in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral properties of (Z)-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 5. Development and validation of a bioanalytical assay for (E)-5-(2-bromovinyl)-2'deoxyuridine in plasma by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Precision LC-MS/MS Analysis of 5-(2-Bromovinyl)uridine

Status: Operational Analyst Level: Senior Application Scientist Topic: Overcoming Background Interference & Matrix Effects in 5-(2-Bromovinyl)uridine (BVRU) Analysis

Executive Summary

Welcome to the technical support hub for nucleoside analog analysis. You are likely here because you are observing high background noise, ghost peaks, or inconsistent quantification of 5-(2-Bromovinyl)uridine (BVRU) .

Unlike its deoxy-counterpart Brivudine (BVDU), BVRU possesses a ribose sugar moiety, altering its polarity and fragmentation kinetics. However, the core challenges—photo-instability of the bromovinyl group and ionization suppression by endogenous nucleosides —remain the primary sources of analytical failure.

This guide moves beyond standard protocols to address the root causes of interference, providing self-validating workflows to ensure data integrity.

Module 1: Pre-Analytical Integrity (The "Ghost" Peak)

User Question:

"I am seeing a split peak or a shoulder on my chromatogram for 5-(2-Bromovinyl)uridine, even in standard solutions. Is my column failing?"

Technical Diagnosis:

It is highly probable that your column is fine, but your analyte has degraded. The 5-(2-bromovinyl) moiety is photosensitive. Exposure to standard laboratory light causes a rapid E- to Z-isomerization . The Z-isomer has the same mass (

The Fix: Dark-Room Protocol

You must treat the sample prep workflow as a "Dark Operation."

-

Amber Glassware: All stock solutions must be prepared in amber glass.

-

UV Shielding: Wrap LC tubing and the autosampler tray in aluminum foil if amber covers are unavailable.

-

Validation Step: Inject a fresh standard prepared in the dark against your "problem" sample. If the shoulder disappears in the fresh standard, the issue is photo-isomerization, not column voiding.

Workflow Visualization: Isomer Control

Figure 1: Causality pathway of photo-isomerization leading to chromatographic ghost peaks.

Module 2: Mass Spectrometry Optimization (The Signal)

User Question:

"My background noise is high in plasma samples. How do I distinguish BVRU from endogenous interferences?"

Technical Diagnosis:

Biological matrices are rich in endogenous uracil and uridine. While their masses differ, high concentrations cause ion suppression (matrix effects). Furthermore, plasticizers and solvent contaminants can mimic nucleoside signals.

The Fix: The Bromine Isotope Filter

You must leverage the unique isotopic signature of bromine. Unlike endogenous Carbon/Nitrogen/Oxygen compounds, Bromine exists as a 1:1 ratio of

Protocol:

-

Ionization Mode: Use Negative Electrospray Ionization (ESI-) . Halogenated nucleosides often ionize more efficiently as

or -

Transition Tuning: Monitor both isotopic transitions.

-

Quantifier:

(assuming -

Qualifier:

(assuming

-

-

Data Logic: The peak area ratio of Quantifier/Qualifier must be approximately 1.0 . If a peak appears at the correct retention time but has a ratio of 0.1 or 10, it is a matrix interference, not BVRU.

Table 1: MS/MS Transition Parameters (Negative Mode)

| Compound | Precursor Ion ( | Product Ion ( | Mechanism | Purpose |

| BVRU ( | 346.9 | 79.0 | Bromide loss | Quantification |

| BVRU ( | 348.9 | 81.0 | Bromide loss | Confirmation |

| BVRU ( | 346.9 | 214.9 | Sugar loss | Structural Check |

| IS (Stable Label) | 350.9 | 79.0 | - | Normalization |

Note: Exact m/z depends on the specific ribose/deoxyribose structure. Brivudine (deoxy) is ~331 Da; 5-(2-bromovinyl)uridine (ribose) is ~347 Da.

Module 3: Sample Preparation (The Matrix)

User Question:

"I am using protein precipitation (PPT) with acetonitrile, but I still see significant ion suppression at the solvent front."

Technical Diagnosis:

PPT is "dirty." It removes proteins but leaves phospholipids and salts, which elute early and suppress the ionization of polar nucleosides like BVRU.

The Fix: Mixed-Mode Solid Phase Extraction (SPE)

Switch to Mixed-Mode Anion Exchange (MAX) SPE.

-

Why? Nucleosides are weak acids. Under high pH, the uracil ring deprotonates (

). -

The Trap: The MAX sorbent retains the analyte by both hydrophobicity (bromovinyl group) and charge (deprotonated base), allowing you to wash away neutral interferences and phospholipids.

Step-by-Step MAX Protocol:

-

Condition: Methanol followed by Water.

-

Load: Plasma diluted 1:1 with 5%

(pH > 10). This ensures BVRU is negatively charged. -

Wash 1: 5%

in Water (Removes proteins/neutrals). -

Wash 2: Methanol (Removes hydrophobic interferences).

-

Elute: 2% Formic Acid in Methanol. This neutralizes the analyte and releases it from the ion-exchange sites.

Workflow Visualization: Extraction Logic

Figure 2: Mixed-Mode Anion Exchange (MAX) logic for isolating acidic nucleosides.

Module 4: Chromatographic Resolution

User Question:

"My analyte elutes very early, near the void volume, causing poor reproducibility."

Technical Diagnosis:

5-(2-Bromovinyl)uridine is relatively polar. Standard C18 columns often fail to retain it sufficiently to separate it from the "salt dump" at the beginning of the run.

The Fix: HSS T3 or Phenyl-Hexyl Chemistry

-

Column Choice: Use a High Strength Silica (HSS) T3 column or a Phenyl-Hexyl column.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Hold at 0-2% B for 1.0 minute. This "focuses" the analyte before ramping up.

-

References

-

De Clercq, E. (2005). (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).[2][3][4][5] Medicinal Research Reviews, 25(1), 1-20.

-

Desmet, K., et al. (2020).[6] Tandem mass spectrometry of small-molecule antiviral drugs: 3. Antiviral agents against herpes, influenza and other viral infections. Rapid Communications in Mass Spectrometry.

-

Bowman, D. et al. (2024).[6][7] Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. Journal of Analytical Toxicology.

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Disclaimer: This guide is for research purposes. Always validate methods according to your local regulatory standards (GLP/GMP).

Sources

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal and molecular structure of (E)-5-(2-bromovinyl-2'-deoxyuridine) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. stacks.cdc.gov [stacks.cdc.gov]

Validation & Comparative

Reproducibility of 5-(2-Bromovinyl)uridine inhibition constants (Ki)

Reproducibility of 5-(2-Bromovinyl)uridine Inhibition Constants ( )

Executive Summary: The "Hidden" Variable in DPD Inhibition

In the development of fluoropyrimidine enhancers, 5-(2-Bromovinyl)uridine (often referred to as Brivudine or BVDU in its nucleoside form) presents a unique challenge in kinetic characterization. Unlike reversible inhibitors, the inhibitory potency of this molecule is not static; it is metabolically gated and time-dependent .

The critical reproducibility crisis in literature regarding inhibition constants (

This guide provides the corrective framework to reproduce accurate kinetic data for 5-(2-Bromovinyl)uracil (BVU)—the active metabolite—and compares it against the industry standards Gimeracil (CDHP) and Eniluracil .

Mechanistic Grounding: Why Fluctuates

To ensure reproducibility, one must understand the causality of the inhibition.

The Activation Cascade

The nucleoside 5-(2-Bromovinyl)uridine is pharmacologically inert against Dihydropyrimidine Dehydrogenase (DPD). It must first be phosphorolyzed by Thymidine Phosphorylase (TP) to release the free base, (E)-5-(2-Bromovinyl)uracil (BVU) .[1]

Critical Reproducibility Factor #1: If your assay uses the nucleoside without adding TP, inhibition is only observed due to trace contamination of the free base (BVU).

The Suicide Mechanism (NADPH Dependency)

BVU is a suicide substrate.[2] It binds to the DPD active site and undergoes catalytic reduction by NADPH . This reduction creates a reactive intermediate that covalently binds to Cysteine 671 (in human DPD), permanently inactivating the enzyme.

Critical Reproducibility Factor #2:

Diagram 1: Metabolic Activation & Suicide Inhibition Pathway

Figure 1: The activation pathway requiring Thymidine Phosphorylase followed by NADPH-dependent covalent inactivation of DPD.

Comparative Analysis: BVU vs. Alternatives

When selecting a DPD inhibitor for co-formulation (e.g., with 5-FU or Capecitabine), the kinetic profile dictates the dosing strategy.

| Feature | BVU (Active Base) | Gimeracil (CDHP) | Eniluracil |

| Mechanism | Mechanism-Based (Suicide) | Reversible Competitive | Mechanism-Based (Suicide) |

| Binding Reversibility | Irreversible (Covalent) | Reversible | Irreversible (Covalent) |

| NADPH Dependent? | Yes (Required for inactivation) | No | Yes |

| Primary Kinetic Metric | |||

| Typical Potency | |||

| Reproducibility Risk | High (Sensitive to NADPH & Time) | Low (Standard equilibrium) | High (Sensitive to NADPH & Time) |

| Clinical Duration | Long-lasting (Requires enzyme resynthesis) | Short (Dependent on plasma conc.) | Long-lasting |

Key Insight: Gimeracil is often preferred for "modulating" DPD activity because its reversible nature allows for safer washout periods compared to the "all-or-nothing" inactivation of BVU or Eniluracil.

Standardized Protocol: Time-Dependent Inhibition (TDI) Assay

To reproduce accurate constants for BVU, you cannot use a standard steady-state

Reagents

-

Enzyme: Recombinant human DPD (hDPD) or Liver Cytosol (standardized for protein content).

-

Substrate:

5-Fluorouracil (5-FU) or Uracil. -

Cofactor: NADPH (Freshly prepared, critical).

-

Inhibitor: (E)-5-(2-Bromovinyl)uracil (BVU).[1][2][3][4][5] Note: If starting with the nucleoside, pre-treat with Thymidine Phosphorylase.

Workflow: The "Kitz-Wilson" Approach

-

Pre-incubation (The Variable Step):

-

Incubate hDPD + NADPH + BVU (at varying concentrations: 0, 0.1, 0.5, 1, 5, 10

). -

Timepoints: 0, 5, 10, 20, 30 minutes.

-

Control: Incubate hDPD + NADPH (no inhibitor) to correct for thermal instability.

-

-

Dilution/Start:

-

At each timepoint, transfer an aliquot to a "reaction mix" containing high concentration of Substrate (5-FU) and excess NADPH.

-

Note: This dilution step (usually 10x or 20x) prevents further inhibitor binding, isolating the fraction of enzyme already inactivated.

-

-

Measurement:

-

Measure product formation (Dihydro-5-fluorouracil) via HPLC or Liquid Scintillation.

-

-

Calculation:

-

Plot

vs. Pre-incubation Time. -

The slope of these lines gives

for each inhibitor concentration. -

Plot

vs. [I] to determine

-

Diagram 2: TDI Experimental Workflow

Figure 2: Workflow for determining Time-Dependent Inhibition parameters. Pre-incubation with NADPH is the mandatory step for BVU.

Troubleshooting & Validation

If your

-

The "Phantom" Inhibition (Nucleoside Purity):

-

Symptom:[6][7][8] You are testing the nucleoside (Brivudine) but seeing inhibition without Thymidine Phosphorylase.

-

Cause: Free base (BVU) contamination in the nucleoside stock.

-

Validation: Run an HPLC check of your inhibitor stock. Even 1% free base can skew results due to its irreversible potency.

-

-

NADPH Depletion:

-

Buffer pH:

-

DPD activity is pH sensitive (Optimal pH ~7.4). However, the inactivation rate of BVU can vary with pH due to the protonation state of the reactive intermediate. Ensure buffers are strictly pH-controlled at 37°C.

-

References

-

Ogura, K., et al. (2000). "Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH." Journal of Biochemistry.

-

Okuda, H., et al. (1998). "Suicidal inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil derived from the antiviral, sorivudine."[5] Cancer Letters.

-

Desgranges, C., et al. (1986). "Metabolism of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and other 5-substituted-2'-deoxyuridines in humans." Biochemical Pharmacology.

-

Fukushima, M., et al. (2000). "Oral DPD-Inhibitory Fluoropyrimidine Drugs."[9][10] Cancer Network (Oncology).[8]

-

Spect, T., et al. (1995). "Eniluracil (776C85): A potent, non-toxic inactivator of dihydropyrimidine dehydrogenase." Biochemical Pharmacology.

Sources

- 1. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suicidal inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil derived from the antiviral, sorivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of (E)-5-(2-bromovinyl)uracil and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential mechanism of cytostatic effect of (E)-5-(2-bromovinyl)-2'-deoxyuridine, 9-(1,3-dihydroxy-2-propoxymethyl)guanine, and other antiherpetic drugs on tumor cells transfected by the thymidine kinase gene of herpes simplex virus type 1 or type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Iodo-2'-deoxy-L-uridine and (E)-5-(2-bromovinyl)-2'-deoxy-L-uridine: selective phosphorylation by herpes simplex virus type 1 thymidine kinase, antiherpetic activity, and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. e-century.us [e-century.us]

- 9. fennecpharma.com [fennecpharma.com]

- 10. cancernetwork.com [cancernetwork.com]

Benchmarking 5-(2-Bromovinyl)uridine against Standard DPD Inhibitors

Executive Summary

This guide benchmarks 5-(2-Bromovinyl)uridine (and its active metabolite BVU ) against standard Dihydropyrimidine Dehydrogenase (DPD) inhibitors, specifically Gimeracil (CDHP) and Eniluracil .

The Verdict: While 5-(2-Bromovinyl)uridine derivatives are among the most potent DPD inhibitors known, their utility is bifurcated by their mechanism.

-

BVU acts as a suicide inhibitor (mechanism-based inactivator), causing irreversible enzyme death.[1] This makes it a high-risk agent for clinical drug-drug interactions (notably the Sorivudine incident) but a powerful tool for total DPD knockout in in vitro assays.

-

Gimeracil , conversely, is a reversible competitive inhibitor . It allows for the controlled modulation of 5-FU pharmacokinetics, making it the clinical standard (e.g., in the drug S-1) for enhancing fluoropyrimidine efficacy without unmanageable toxicity.

Mechanistic Benchmarking: Suicide vs. Competitive Inhibition

To understand the performance difference, one must analyze the binding modality. DPD (EC 1.3.1.2) is the rate-limiting enzyme in pyrimidine catabolism, reducing Uracil/Thymine to Dihydro-forms using NADPH.

The Pathway & Inhibition Nodes

Figure 1: DPD Metabolic Pathway illustrating the divergence between irreversible inactivation (BVU) and reversible modulation (Gimeracil).[2]

Mechanism-Based Inactivation (BVU)

5-(2-Bromovinyl)uridine is a nucleoside that is rapidly phosphorolyzed in vivo to its base, (E)-5-(2-bromovinyl)uracil (BVU) .

-

Mechanism: BVU acts as a substrate analogue. DPD attempts to reduce the C5-C6 double bond using NADPH.

-

The Trap: During catalysis, a reactive intermediate is generated (likely an allyl bromide-type species). This intermediate attacks the enzyme's active site, specifically forming a covalent thioether bond with Cysteine 671 .

-

Result: The enzyme is permanently "dead." Activity can only be restored by synthesizing new protein (turnover ~2-3 days).

Competitive Inhibition (Gimeracil)

-

Mechanism: Gimeracil (5-chloro-2,4-dihydroxypyridine) mimics the transition state of the pyrimidine ring but lacks the reactive handle to form a covalent bond.

-

Result: It occupies the active site with high affinity (

), blocking 5-FU access. However, as Gimeracil is cleared from the system, DPD activity resumes.

Quantitative Performance Data

The following table synthesizes kinetic data to benchmark these compounds. Note that for suicide inhibitors,

| Feature | BVU (Active Base) | Eniluracil | Gimeracil (CDHP) |

| Inhibition Type | Mechanism-Based (Suicide) | Mechanism-Based (Suicide) | Competitive (Reversible) |

| Reversibility | Irreversible | Irreversible | Reversible |

| Binding Site | Cys671 (Covalent) | Active Site (Covalent) | Active Site (Non-covalent) |

| Kinetic Profile | Rapid inactivation in presence of NADPH | ||

| Recovery | Requires protein synthesis (Days) | Requires protein synthesis (Days) | Rapid upon drug clearance |

| Clinical Status | Toxic Hazard (Interaction w/ 5-FU) | Discontinued (Phase III) | Approved (Component of S-1) |

Critical Insight: In experimental setups, BVU will show a time-dependent decrease in

(the longer you incubate, the more potent it appears). Gimeracil will show a stableregardless of pre-incubation time.

Experimental Protocol: Validating DPD Inhibition

To benchmark these inhibitors in your own lab, use the Spectrophotometric NADPH Depletion Assay . This method is self-validating because it directly measures the cofactor consumption required for DPD activity.

Assay Workflow

Figure 2: Step-by-step workflow for the Spectrophotometric DPD Inhibition Assay.

Detailed Methodology

-

Preparation: Isolate cytosolic fractions from liver tissue or use recombinant human DPD.

-

Reaction Mixture: Prepare a master mix containing:

-

35 mM Potassium Phosphate buffer (pH 7.4)

-

2.5 mM

-

1 mM DTT (protects enzyme thiols, though BVU targets specific active site thiols)

-

50-100

M NADPH.

-

-

Inhibitor Addition: Add BVU or Gimeracil at varying concentrations (0.1 nM to 10

M). -

The "Suicide" Validation Step:

-

For BVU : You must pre-incubate the enzyme with the inhibitor and NADPH for 10-20 minutes before adding the substrate. Without NADPH turnover, BVU cannot form the reactive intermediate to kill the enzyme.

-

For Gimeracil : Pre-incubation is not strictly necessary for binding but ensures equilibrium.

-

-

Initiation: Add 25

M Thymine or Uracil. -

Measurement: Monitor the decrease in absorbance at 340 nm (

) for 5–10 minutes at 37°C. -

Calculation:

(Where

Clinical & Translational Implications[3][4]

The Sorivudine Incident (The Danger of BVU)

The benchmarking of BVU is historically significant due to the "Sorivudine Incident" in Japan (1993). Sorivudine (an antiviral) was metabolized to BVU.[1][3] When co-administered with oral fluoropyrimidines, BVU irreversibly destroyed DPD.

-

Consequence: Patients lost the ability to clear 5-FU.

-

Outcome: Toxic accumulation of 5-FU led to severe myelosuppression and 18 fatalities.

-

Lesson: Irreversible DPD inhibitors (BVU/Eniluracil) pose a massive pharmacokinetic risk if not perfectly managed.

The Utility of Gimeracil

Gimeracil represents the successful evolution of DPD inhibition. By being reversible, it maintains a "floor" of DPD activity. In the drug S-1 (Tegafur/Gimeracil/Oteracil), Gimeracil is present in a 1:0.4 molar ratio to Tegafur. This maintains effective 5-FU plasma levels without the "runaway toxicity" seen with suicide inhibitors.

References

-

Desgranges, C., et al. (1986). "Dehalogenation of 5-bromo- and 5-iodouracil by dihydrouracil dehydrogenase." Biochemical Pharmacology.

-

Ogura, K., et al. (2000). "Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH." Molecular Pharmacology.

-

Shirasaka, T., et al. (1996). "Development of a novel form of oral 5-fluorouracil derivative (S-1) directed to the potentiation of the tumor selective cytotoxicity of 5-fluorouracil by two biochemical modulators." Anti-Cancer Drugs.[1][4][5][6]

-

Spector, T., et al. (1993). "Eniluracil (776C85): a potent, non-toxic inactivator of dihydropyrimidine dehydrogenase." Biochemical Pharmacology.

-

Okabe, H., et al. (2000). "Characterization of the interaction between gimeracil and dihydropyrimidine dehydrogenase." Xenobiotica.

Sources

- 1. Suicidal inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil derived from the antiviral, sorivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Mechanism-based inactivation of human dihydropyrimidine dehydrogenase by (E)-5-(2-bromovinyl)uracil in the presence of NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DPYD Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. enzymlogic.com [enzymlogic.com]

- 6. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to LC-UV and LC-MS Methods for the Quantification of Brivudine (BVU): A Cross-Validation Approach

Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (LC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the antiviral drug brivudine (BVU) in biological matrices. We delve into the core principles of each technique, present a detailed protocol for cross-validation, and analyze the performance of each method based on internationally harmonized guidelines.[1][2][3][4] Through a discussion of experimental data and practical considerations, this document serves as a critical resource for researchers, scientists, and drug development professionals in selecting the appropriate analytical tool for their specific research needs, ensuring data integrity and regulatory compliance.

Introduction: The Clinical and Analytical Importance of Brivudine (BVU)

1.1 Therapeutic Role of BVU

Brivudine (BVU), a nucleoside analog of thymidine, is a potent antiviral agent used for the early treatment of acute herpes zoster (shingles) in adults.[5] It demonstrates high and selective activity against the varicella-zoster virus (VZV) by inhibiting viral DNA replication.[5][6] Its efficacy in reducing zoster-associated pain and preventing post-herpetic neuralgia makes it a valuable therapeutic option.[5][6]

However, BVU has a critical and potentially lethal drug-drug interaction with fluoropyrimidine chemotherapeutics like 5-fluorouracil (5-FU).[7] The primary metabolite of BVU, bromovinyluracil (BVU), irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the key enzyme responsible for the catabolism of 5-FU.[7] This can lead to severe toxicity.

1.2 The Need for Accurate Quantification

Given its potent therapeutic effect and significant interaction profile, the accurate quantification of BVU in biological matrices such as plasma is paramount for several reasons:

-

Pharmacokinetic (PK) Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

-

Bioequivalence (BE) Studies: To compare generic formulations against the innovator drug.[9]

-

Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and ensure patient safety, especially in vulnerable populations.[10]

1.3 Overview of Analytical Techniques: LC-UV and LC-MS

Liquid chromatography is the cornerstone of separating BVU from complex biological matrices.[11] The choice of detector, however, fundamentally dictates the performance and applicability of the method.

-

LC-UV: Relies on the principle that a molecule, if it contains a chromophore, will absorb light at a specific wavelength.[12][13] The amount of light absorbed is directly proportional to the concentration of the analyte.[12][14]

-

LC-MS/MS: Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[15][16] It measures the mass-to-charge ratio (m/z) of the analyte and its fragments, providing definitive identification and quantification.[10][15]

This guide will cross-validate these two methods to provide a clear, data-driven comparison of their capabilities for BVU quantification.

Fundamental Principles of Separation and Detection

2.1 High-Performance Liquid Chromatography (HPLC): The Separation Core

Both methods utilize HPLC to separate BVU from endogenous components in the plasma. A reversed-phase C18 column is typically employed, where a polar mobile phase (e.g., a mixture of acetonitrile and water) moves the sample through a nonpolar stationary phase. BVU, being a moderately polar molecule, interacts with the stationary phase, and its retention time is controlled by modulating the mobile phase composition. This separation is critical for reducing interferences before detection.

2.2 UV-Vis Detection: The Chromophore-Dependent Approach

The operational principle of a UV detector is governed by the Beer-Lambert Law.[14] A deuterium lamp emits light across the UV spectrum (typically 190-400 nm).[12] This light passes through a flow cell containing the column eluent.[17] As BVU, which contains UV-absorbing chromophores in its structure, passes through the cell, it absorbs light at its characteristic maximum wavelength (λmax). The detector measures the difference in light intensity between a reference beam and the beam passing through the sample, generating a signal proportional to the BVU concentration.[17]

2.3 Mass Spectrometry (MS) Detection: The Mass-to-Charge Differentiator

LC-MS/MS offers a significant leap in selectivity and sensitivity.[16] The process involves several key steps:

-

Ionization: As the eluent from the LC column enters the MS, it is ionized, typically using Electrospray Ionization (ESI). This process creates charged BVU molecules (ions).

-

Mass Analysis (MS1): The ions are directed into the first mass analyzer (a quadrupole), which is set to select only the ions with the specific mass-to-charge ratio (m/z) of the BVU parent ion.

-

Fragmentation: These selected parent ions are then passed into a collision cell, where they collide with an inert gas (e.g., argon). This collision induces fragmentation into smaller, characteristic product ions.

-

Mass Analysis (MS2): The resulting product ions enter a second mass analyzer, which selects for one or more specific product ions. This transition from a specific parent ion to a specific product ion is highly selective and is known as Multiple Reaction Monitoring (MRM). The detector then counts these product ions, providing a highly specific and sensitive signal for quantification.[10]

Experimental Design: A Head-to-Head Cross-Validation Protocol

Cross-validation is a formal process to verify that a validated analytical method produces consistent and reliable results when compared against another validated method.[18][19][20] This is crucial when data from different methods may be used interchangeably throughout a drug's lifecycle.[21]

3.1 Objective

To develop and validate both an LC-UV and an LC-MS/MS method for BVU quantification in human plasma and to perform a cross-validation study to assess their interchangeability, guided by the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2]

3.2 Materials and Reagents

-

Brivudine Reference Standard

-

Brivudine-d5 (Isotope-labeled Internal Standard for LC-MS/MS)

-

Acyclovir (Internal Standard for LC-UV)

-

HPLC-grade Acetonitrile and Methanol

-

Formic Acid

-

Ultrapure Water

-

Human Plasma (K2EDTA anticoagulant)

3.3 Sample Preparation (Protein Precipitation) This protocol uses a simple and rapid protein precipitation (PPT) method.

-

Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

-

Add 25 µL of the appropriate internal standard (IS) working solution (Acyclovir for UV, BVU-d5 for MS/MS).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

Causality Behind Choices: Protein precipitation is chosen for its speed and universal applicability. While techniques like liquid-liquid extraction or solid-phase extraction can provide cleaner samples, PPT is often sufficient for initial method development and is cost-effective.[22] The use of an internal standard is critical to correct for variability during sample preparation and instrument injection. For LC-MS/MS, a stable isotope-labeled (SIL) internal standard like BVU-d5 is the gold standard as it co-elutes and experiences identical matrix effects and ionization efficiency as the analyte, providing the most accurate correction.[23]

3.4 LC-UV Method Parameters

-

HPLC System: Standard HPLC with a UV/Vis Detector

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 30% Acetonitrile, 70% Water with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

-

Run Time: 8 minutes

3.5 LC-MS/MS Method Parameters

-

LC System: UPLC/HPLC coupled to a Triple Quadrupole Mass Spectrometer

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Source: ESI, Positive Mode

-

MRM Transitions:

-

BVU: 333.0 → 191.0 (Quantifier), 333.0 → 117.1 (Qualifier)

-

BVU-d5 (IS): 338.0 → 196.0

-

Causality Behind Choices: The LC-MS/MS method uses a smaller particle size column and a gradient elution. This provides sharper peaks and faster run times, increasing throughput. The MRM transitions are specific to BVU's molecular structure, ensuring that the signal is unequivocally from the analyte of interest, which is the foundation of the method's superior selectivity.[10][16]

Visualizing the Workflow

A clear workflow ensures reproducibility and understanding of the entire analytical process, from sample receipt to final data comparison.

Caption: Experimental workflow for the cross-validation of LC-UV and LC-MS/MS methods.

Comparative Performance Analysis: Interpreting the Data

After performing a full validation for both methods according to regulatory guidelines, the results are summarized below.[24] These values represent typical expected outcomes from such an experiment.

5.1 Data Summary Table: Side-by-Side Comparison

| Validation Parameter | LC-UV Method | LC-MS/MS Method | Regulatory Acceptance Criteria (ICH M10) |

| Linearity (r²) | > 0.995 | > 0.998 | Not defined, but >0.99 is common practice |

| Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL | - |

| LLOQ | 50 ng/mL | 0.5 ng/mL | Signal > 5x blank, Acc/Prec within ±20% |

| Accuracy (%RE) | -10.5% to +8.2% | -5.1% to +4.5% | ±15% (±20% at LLOQ) |

| Precision (%RSD) | ≤ 12.1% | ≤ 6.8% | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No interference at RT | No interference in MRM | No significant interfering peaks |

| Matrix Effect (%CV) | Not Applicable | 4.2% | IS-normalized factor CV ≤ 15% |

| Recovery | > 85% | > 88% | Consistent and reproducible |

5.2 Sensitivity Showdown: LLOQ Comparison

The most striking difference is in the Lower Limit of Quantification (LLOQ). The LC-MS/MS method is 100 times more sensitive than the LC-UV method (0.5 ng/mL vs. 50 ng/mL). This is a direct result of the mass spectrometer's ability to filter out chemical noise and selectively monitor for specific mass transitions.[25][26] For clinical studies measuring trough concentrations or for low-dose formulations, this level of sensitivity is not just an advantage; it is a necessity.[25]

5.3 Specificity and Matrix Effects

While the LC-UV method showed no direct interferences at the retention time of BVU, this does not guarantee the absence of co-eluting compounds that also absorb at 254 nm. This can be a significant risk in bioanalysis.

LC-MS/MS, by contrast, offers unparalleled specificity.[15] The probability of an endogenous plasma component having the same retention time, the same parent mass, AND the same fragment mass as BVU is virtually zero.

Furthermore, LC-MS/MS directly addresses the "matrix effect," a phenomenon where co-eluting compounds suppress or enhance the ionization of the analyte, leading to inaccurate results.[23][27][28] While not applicable to UV detection, evaluating and mitigating the matrix effect is a mandatory part of LC-MS method validation.[23][28] The use of a stable isotope-labeled internal standard effectively compensates for these effects.[23]

5.4 Throughput, Cost, and Complexity

-

Throughput: With a shorter run time (4 minutes vs. 8 minutes), the LC-MS/MS method offers higher throughput, allowing more samples to be analyzed per day.

-

Cost: LC-UV systems have a significantly lower acquisition and maintenance cost. LC-MS/MS instruments represent a major capital investment.

-

Complexity: LC-UV methods are generally more straightforward to develop and operate. LC-MS/MS requires a higher level of operator expertise for method development, tuning, and troubleshooting.

Logical Relationships in Method Validation

The validation parameters are not independent; they are logically interconnected. A failure in one area often impacts another, underscoring the importance of a holistic validation approach.

Caption: Interdependence of key bioanalytical method validation parameters.

Discussion and Recommendations: Choosing the Right Tool for the Job

The cross-validation data clearly demonstrates that while both methods can be validated, they are not equally suited for all applications.

7.1 When is LC-UV Sufficient?

An LC-UV method is a robust and cost-effective choice for applications where analyte concentrations are expected to be high and the sample matrix is relatively simple. Examples include:

-

Analysis of bulk drug substance (API).

-

Quality control of high-concentration pharmaceutical formulations.

-

PK studies where expected plasma concentrations remain well above 50 ng/mL.

For these applications, the lower cost and simplicity of operation make LC-UV an excellent and reliable tool.[26]

7.2 When is LC-MS Essential?

LC-MS/MS is the undisputed gold standard for regulated bioanalysis in complex matrices and is essential when:

-

High sensitivity is required: Measuring low drug concentrations in late elimination phases of PK studies, or in pediatric studies where sample volume is limited.[25][26]

-

High selectivity is paramount: Analyzing samples from patients with multiple co-medications or potential metabolites that could interfere with a UV signal.[16]

-

Regulatory submission is the goal: For pivotal clinical trials (Phase I-III) and BE studies submitted to agencies like the FDA and EMA, LC-MS/MS is the expected standard.[24]

7.3 The Value of Cross-Validation

This exercise confirms that data generated by the highly sensitive LC-MS/MS method and the less sensitive LC-UV method can be considered equivalent within the validated range of the LC-UV method. For example, a sample quantified at 200 ng/mL should yield comparable results on both systems. However, a sample quantified at 15 ng/mL by LC-MS/MS would be below the LLOQ of the UV method.[25] Cross-validation provides the documented evidence to justify using a simpler LC-UV method for certain sample sets (e.g., in-process manufacturing controls) while relying on the more powerful LC-MS/MS for clinical samples, ensuring data continuity across a project.[18][21]

Conclusion

Both LC-UV and LC-MS/MS are powerful techniques for the quantification of brivudine. The choice is not about which method is "better," but which is "fit-for-purpose." LC-UV offers simplicity and cost-effectiveness for high-concentration applications, while LC-MS/MS provides the superior sensitivity, selectivity, and regulatory acceptance required for modern clinical and bioequivalence studies. A thorough cross-validation, grounded in the principles of regulatory guidelines, is the essential scientific process that allows researchers to confidently select the right tool for the right job, ensuring the generation of reliable, reproducible, and defensible data in the drug development pipeline.

References

- Vertex AI Search. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.

- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.

- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.

- Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis.

- Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.

- BioAgilytix. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

- ProPharma. (2022, June 10). ICH M10 Bioanalytical Method Validation & Study Sample Analysis.

- European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.

- Bioanalysis Zone. (2020, May 4). ICH M10 bioanalytical method validation: the importance of good guidance.

- Premier Consulting. (2024, February 27). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards.

- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.

- International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.

- U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.

- SCION Instruments. (n.d.). HPLC UV Detector.

- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.

- American Association for Clinical Chemistry. (2015, July 1). Liquid Chromatography Tandem Mass Spectrometry.

- ResolveMass Laboratories Inc. (2026, February 12). LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development.

- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.

- Meyer, V. R. (2014, August 26). The UV Detector for HPLC — An Ongoing Success Story.

- Scribd. (n.d.). Liquid Chromatography With UV Detection.

- LCGC International. (2020, November 13). How It Works: UV Detection for HPLC.

- Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development.

- Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.

- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.

- LCGC International. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications.

- Warde Medical Laboratory. (n.d.). The New Standard for Precise Quantitative Assays: Liquid Chromatography-tandem mass spectrometry (LC-MS/MS).

- National Institutes of Health. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.

- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.

- Wikipedia. (n.d.). Brivudine.

- ResearchGate. (2025, August 7). Cross validation in bioanalysis: Why, when and how?.

- New Drug Approvals. (2021, March 27). Brivudine.

- Taylor & Francis. (n.d.). Brivudine – Knowledge and References.

- ResearchGate. (2025, August 7). LC–MS–MS Quantitative Determination of Brivudine in Human Plasma and Its Application to Pharmacokinetic Studies.

- PubMed. (2004, December 15). Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster.

- PubMed. (n.d.). Brivudin (bromovinyl deoxyuridine).

- National Institutes of Health. (n.d.). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma.

- PubMed. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.

- MDPI. (2022, September 23). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods.